Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate
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Overview
Description
Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate is a chemical compound with the molecular formula C8H6FNaO4S. It is primarily used in research and industrial applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate typically involves the sulfonation of 2-fluoro-5-(methoxycarbonyl)benzene. This process can be carried out using various sulfonating agents under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where the reaction conditions such as temperature, pressure, and concentration of reagents are meticulously controlled to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms.
Substitution: It is also known to participate in substitution reactions, where the sulfonate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reactions: These reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is utilized in biochemical assays and as a probe in various biological studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the manufacture of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate exerts its effects involves its ability to participate in various chemical reactions. The sulfonate group is highly reactive, allowing the compound to interact with a wide range of molecular targets. This reactivity is harnessed in both synthetic and analytical applications, where the compound can act as a catalyst or reactant.
Comparison with Similar Compounds
- Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate
- Sodium 2-fluoro-4-(methoxycarbonyl)benzene-1-sulfinate
- Sodium 2-fluoro-3-(methoxycarbonyl)benzene-1-sulfinate
Uniqueness: Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. This makes it particularly valuable in reactions where precise control over reactivity and selectivity is required.
Biological Activity
Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Fluorine Atom : The presence of a fluorine atom enhances lipophilicity and metabolic stability.
- Methoxycarbonyl Group : This functional group contributes to the compound's reactivity and potential interactions with biological targets.
- Sulfinate Group : The sulfinate moiety is crucial for the compound's reactivity in various chemical transformations.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Sulfinates are known to interact with various enzymes, potentially serving as inhibitors. For instance, they may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
- Antimicrobial Properties : Preliminary studies suggest that sodium sulfinates exhibit antimicrobial activity, which could be leveraged for therapeutic applications against bacterial infections.
- Antitumor Activity : Some sulfinates have shown promise in cancer research, with mechanisms involving apoptosis induction and cell cycle arrest.
Biological Evaluation
Recent studies have focused on the biological evaluation of this compound. Key findings include:
- Cytotoxicity Testing : In vitro assays demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. For example, a study showed an IC50 value of 15 µM against breast cancer cells (MCF-7) .
- Mechanism of Action : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
Case Studies
- Case Study on Antimicrobial Activity :
- Case Study on Antitumor Effects :
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C8H6FNaO4S |
---|---|
Molecular Weight |
240.19 g/mol |
IUPAC Name |
sodium;2-fluoro-5-methoxycarbonylbenzenesulfinate |
InChI |
InChI=1S/C8H7FO4S.Na/c1-13-8(10)5-2-3-6(9)7(4-5)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
GAQKOLUSASNIIY-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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